molecular formula C9H11ClF3NO B7948482 (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B7948482
M. Wt: 241.64 g/mol
InChI Key: LKRCVAWTGZSLFR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in pharmaceutical and chemical research. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting chemokine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells as biocatalysts. The process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction yield. Isopropanol is often selected as the cosolvent, resulting in a high yield of 99.1% with excellent enantiomeric excess .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same biocatalytic process. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system has proven to be efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various amides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted amides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as an intermediate in the synthesis of chemokine receptor antagonists.

    Medicine: Plays a crucial role in the development of drugs targeting HIV-1 by inhibiting the replication of the virus.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can inhibit the entry of HIV-1 into cells, thereby preventing viral replication. The molecular pathways involved include the blockade of chemokine receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
  • ®-1-(4-(trifluoromethyl)phenyl)ethanol
  • (S)-1-(4-(trifluoromethyl)phenyl)ethanol

Uniqueness

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to its high enantiomeric purity and its specific application in the synthesis of chemokine receptor antagonists. Its ability to inhibit HIV-1 replication sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCVAWTGZSLFR-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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